4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Catalog No.
S800374
CAS No.
137090-44-9
M.F
C12H12ClNO
M. Wt
221.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-o...

CAS Number

137090-44-9

Product Name

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

InChI

InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3

InChI Key

DQTOUJFUSUPWOK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a heterocyclic building block characterized by a 2,4,5-trisubstituted oxazole core. Its primary procurement value lies in the C4-position chloromethyl group, which serves as a reactive handle for covalent attachment, and the specific 2-(p-tolyl) and 5-methyl substituents that confer distinct electronic and steric properties. This compound is principally used as a synthetic intermediate to introduce the 5-methyl-2-(p-tolyl)oxazole moiety into larger, more complex molecules, particularly in the fields of medicinal chemistry and materials science where the oxazole ring is a valued pharmacophore or structural motif.

Procurement of a closely related analog, such as the 2-phenyl variant (lacking the p-methyl group), is often unsuitable as it fails to replicate the specific electronic and lipophilic profile conferred by the p-tolyl substituent, a critical factor in structure-activity relationship (SAR) studies. The para-methyl group provides a defined modification that can influence molecular recognition and pharmacokinetic properties in the final compound. Similarly, substituting the C4-chloromethyl group with a more reactive bromomethyl or a bulkier tosyloxymethyl handle alters the reaction kinetics and stability profile. The chloromethyl group represents a well-established balance, offering sufficient reactivity for common nucleophilic substitution reactions while maintaining better shelf-life and handling stability compared to more labile alternatives, making it a more reliable choice for reproducible, multi-step synthetic campaigns.

High-Yield, Regioselective Synthesis Enabling Purer Final Product

This compound can be prepared via a highly regioselective deoxygenation-chlorination of the corresponding 1,3-oxazole N-oxide hydrochloride salt using phosphorus oxychloride (POCl3). A study on closely related 2-aryl analogs demonstrated that this specific precursor form, the HCl salt, directs the reaction to produce the desired 4-chloromethyl isomer in high yield. In contrast, using the free N-oxide base as the starting material leads to a mixture of chlorinated products, significantly lowering the yield of the target compound and introducing challenging isomeric impurities.

Evidence DimensionRegioselective Yield of 4-chloromethyl product
Target Compound Data85% yield (for a close 2-aryl analog)
Comparator Or BaselineFree N-oxide precursor, which yields a mixture of products
Quantified DifferenceHigh (85%) yield of a single isomer vs. low yield in a complex mixture
ConditionsReaction of the N-oxide HCl salt with POCl3 in DMF solvent.

Procuring material derived from a regioselective synthesis route ensures higher purity and batch-to-batch consistency, reducing the risk of process failures caused by isomeric contaminants.

Validated Precursor for Installing the Lipophilic 5-Methyl-2-(p-tolyl)oxazole Moiety

In medicinal chemistry, the substitution of a phenyl group with a p-tolyl group is a common and deliberate strategy to fine-tune a molecule's properties. The p-tolyl group in this compound, compared to the unsubstituted phenyl ring of its closest analog (CAS 103788-61-0), increases lipophilicity and introduces an electron-donating group. This modification can directly impact a drug candidate's cell permeability, metabolic stability, and binding affinity to its biological target. The chloromethyl function provides a reliable chemical handle to conjugate this specific moiety onto a lead scaffold via ether or ester linkages.

Evidence DimensionStructural Impact on Target Molecule Properties
Target Compound DataIntroduces a p-tolyl group, which is electron-donating and increases lipophilicity (logP).
Comparator Or Baseline4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (CAS 103788-61-0), which provides a baseline electronic and lipophilic profile.
Quantified DifferenceThe addition of a single para-methyl group provides a discrete, non-interchangeable modification essential for systematic SAR exploration.
ConditionsStandard synthetic protocols for linking building blocks in medicinal chemistry.

For researchers optimizing a lead compound, procuring this specific analog over the phenyl version enables precise, targeted modulation of molecular properties, a critical requirement in drug development.

High-Purity Intermediate for Scale-Up Synthesis

This compound is the right choice for synthetic routes where high purity and absence of isomers are critical for downstream success. Its availability from a regioselective synthesis pathway makes it suitable for process development and scale-up where batch consistency is paramount.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This is the correct building block to procure when a research program requires the specific evaluation of a p-tolyl substituent against other aryl groups (e.g., phenyl, halophenyl) at the 2-position of the oxazole. Its use allows for the systematic exploration of how lipophilicity and electronic effects at this position impact biological activity.

XLogP3

3.2

Wikipedia

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Dates

Last modified: 08-15-2023

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